molecular formula C5H5Br2N3 B2513224 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole CAS No. 2171888-21-2

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Cat. No. B2513224
CAS RN: 2171888-21-2
M. Wt: 266.924
InChI Key: VGTITZVRSKIQGQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a heterocyclic compound with the chemical formula C₂HBr₂N₃ . It is characterized by its bromine-substituted triazole ring. The compound’s molecular weight is approximately 226.86 g/mol .


Synthesis Analysis

The synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole involves bromination of the parent compound, 4-cyclopropyl-1H-1,2,4-triazole. The bromination process introduces two bromine atoms at positions 3 and 5 of the triazole ring. Various synthetic routes have been explored, including halogenation reactions and cyclization processes .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole consists of a five-membered triazole ring with two bromine atoms attached. The cyclopropyl group further contributes to the compound’s rigidity and shape. The arrangement of atoms and bond angles within the molecule significantly influences its properties and reactivity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. For instance, it can undergo Suzuki-Miyaura coupling to form more complex derivatives. Additionally, its bromine atoms make it amenable to further functionalization reactions .


Physical And Chemical Properties Analysis

  • Stability : It is stable under normal conditions but may decompose upon exposure to strong acids or bases .

Scientific Research Applications

Triazole derivatives, including 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, have been explored extensively in the realm of scientific research due to their versatile chemical structures and broad spectrum of biological activities. The interest in these compounds spans various fields, including drug discovery, material science, and agriculture, underlining their significance in both academic and industrial research.

Broad Spectrum of Biological Activities

Triazole derivatives are known for their wide range of biological activities. Research indicates that these compounds exhibit anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Such diverse biological activities stem from the triazole ring's ability to interact with different biological targets, offering a promising foundation for the development of new therapeutic agents. For instance, studies have highlighted the potential of triazole derivatives in addressing neglected diseases, showcasing their applicability in global health contexts (Ferreira et al., 2013).

Applications in Drug Discovery

In drug discovery, triazole derivatives have been explored for their pharmacological significance. They form the core structure of many drugs due to their stability and ability to undergo various chemical modifications, enhancing drug properties such as efficacy and selectivity. The research spans the development of antifungal, anticancer, and antiepileptic drugs, underlining the triazole ring's utility in creating potent and selective therapeutic agents (Kazeminejad et al., 2022).

Material Science and Engineering Applications

Beyond biomedicine, triazole derivatives have found applications in material science and engineering, particularly in the development of corrosion inhibitors and polymers. Their chemical stability and ability to form strong bonds make them ideal candidates for enhancing the durability and performance of materials in harsh environments. For example, triazole-based compounds have been reported to significantly improve the corrosion resistance of metals, showcasing their potential in extending the lifespan of metal structures and components (Hrimla et al., 2021).

Mechanism of Action

The specific biological or pharmacological mechanism of action for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is context-dependent and may vary based on its application. Researchers have explored its potential as an antifungal, antiviral, or anticancer agent. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Health Precautions : Avoid inhalation, skin contact, and ingestion. Refer to safety data sheets for detailed safety information .

Future Directions

  • Formulation : Develop formulations for practical applications .

properties

IUPAC Name

3,5-dibromo-4-cyclopropyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-4-8-9-5(7)10(4)3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTITZVRSKIQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

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